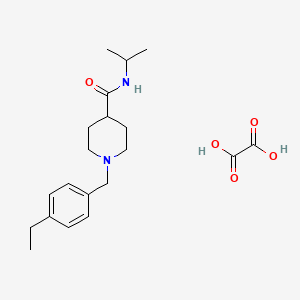
1-(4-chlorobenzyl)-N-isopropyl-4-piperidinecarboxamide oxalate
Descripción general
Descripción
1-(4-chlorobenzyl)-N-isopropyl-4-piperidinecarboxamide oxalate, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a pain medication. It was first synthesized in the late 1990s by researchers at Abbott Laboratories, and has since been the subject of numerous scientific studies.
Mecanismo De Acción
1-(4-chlorobenzyl)-N-isopropyl-4-piperidinecarboxamide oxalate acts as an agonist of the alpha-4 beta-2 nicotinic acetylcholine receptor, which is found in both the central and peripheral nervous systems. Activation of this receptor leads to the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in pain perception and modulation. This compound has been shown to be highly selective for this receptor, and has minimal activity at other receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce both acute and chronic pain, and may also have anti-inflammatory effects. It has also been shown to have effects on the cardiovascular and respiratory systems, and may have potential as a treatment for certain cardiovascular and respiratory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorobenzyl)-N-isopropyl-4-piperidinecarboxamide oxalate has several advantages for use in lab experiments. It is highly selective for the alpha-4 beta-2 nicotinic acetylcholine receptor, which makes it an ideal tool for studying the effects of this receptor on pain perception and modulation. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use. It is a potent compound that must be handled with care, and may have toxic effects at high doses. Additionally, its effects on other receptors and systems must be carefully evaluated to avoid potential confounding effects.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorobenzyl)-N-isopropyl-4-piperidinecarboxamide oxalate. One area of interest is the development of new pain medications based on the structure of this compound. Researchers are also interested in studying the effects of this compound on other systems, such as the immune system and the gastrointestinal system. Additionally, there is interest in studying the potential use of this compound in the treatment of other disorders, such as depression and anxiety. Overall, this compound is a promising compound that has the potential to lead to new treatments for a variety of conditions.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzyl)-N-isopropyl-4-piperidinecarboxamide oxalate has been extensively studied for its potential use as a pain medication. It is a potent agonist of the alpha-4 beta-2 nicotinic acetylcholine receptor, which is involved in pain perception and modulation. Studies have shown that this compound is effective in relieving pain in animal models of acute and chronic pain, and may have advantages over currently available pain medications.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O.C2H2O4/c1-12(2)18-16(20)14-7-9-19(10-8-14)11-13-3-5-15(17)6-4-13;3-1(4)2(5)6/h3-6,12,14H,7-11H2,1-2H3,(H,18,20);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRBMEHTWRGFNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949866.png)



![1-[3-(benzyloxy)benzyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B3949889.png)
![1-benzyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949895.png)
![1-[4-(benzyloxy)benzyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B3949898.png)
![N-[2-(4-morpholinyl)ethyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949901.png)
![N-[2-(4-morpholinyl)ethyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949905.png)
![1-(2,4-dimethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3949913.png)


